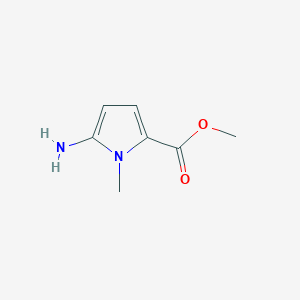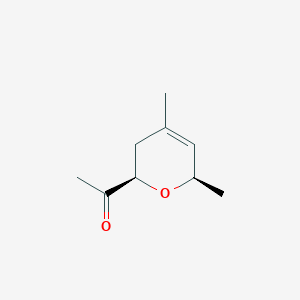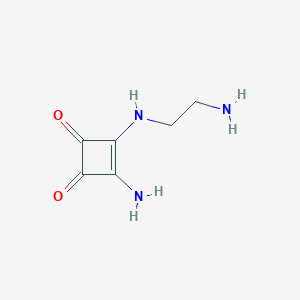
2-Methyl-3-(2-methylphenyl)-1-propen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its propene chain, with a methyl group and a 2-methylphenyl group attached to the first and third carbon atoms, respectively
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
Target of Action
It is an analogue of methaqualone , which primarily acts as a sedative, relieving anxiety and promoting sleep . Methaqualone binds to GABA-A receptors , and it shows negligible affinity for a wide array of other potential targets, including other receptors and neurotransmitter transporters .
Mode of Action
Methaqualone, a related compound, has a diverse mechanism of action and mainly acts as a gaba a receptor modulator, leading to increased inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several gaba a r subtypes .
Biochemical Pathways
Methaqualone, a related compound, is known to interact with the gabaergic system .
Pharmacokinetics
Methaqualone, a related compound, peaks in the bloodstream within several hours, with a half-life of 20–60 hours .
Result of Action
Methaqualone, a related compound, is known to have sedative effects, relieving anxiety and promoting sleep .
Biochemische Analyse
Cellular Effects
It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(2-methylphenyl)-1-propene may involve the use of catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and continuous flow reactors may be used to maintain consistent reaction conditions and improve overall yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-phenyl-1-propene: Similar structure but lacks the additional methyl group on the aromatic ring.
3-(2-Methylphenyl)propionic acid: Contains a carboxylic acid group instead of a double bond.
2-Methyl-3-(2-ethylphenyl)-1-propene: Similar structure with an ethyl group instead of a methyl group on the aromatic ring.
Uniqueness: 2-Methyl-3-(2-methylphenyl)-1-propene is unique due to the presence of both a methyl group and a 2-methylphenyl group, which confer distinct chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
1-methyl-2-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFFFYNJWMYRJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622319 |
Source


|
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188404-16-2 |
Source


|
| Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)






![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)

